Inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA): Potency Comparison
4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one demonstrates potent inhibition of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), a therapeutic target for pain and inflammation. This activity is reported with a quantitative IC₅₀ value, which distinguishes it from its general class behavior. While direct, head-to-head IC₅₀ data against a specific close structural analog in the exact same assay is not available in the provided sources, this specific IC₅₀ value is a key differentiator when considering coumarins for NAAA-related research. The activity of the target compound can be compared to other known NAAA inhibitors from different chemical classes to contextualize its potency [1].
| Evidence Dimension | Inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA) |
|---|---|
| Target Compound Data | IC₅₀ = 73 nM |
| Comparator Or Baseline | A known reference NAAA inhibitor (non-coumarin) with IC₅₀ = 83 nM [2] |
| Quantified Difference | Approximately 1.1-fold lower IC₅₀ (higher potency) compared to the reference inhibitor |
| Conditions | Inhibition of human NAAA expressed in HEK293 cells, preincubated for 10 minutes followed by substrate addition [1]. |
Why This Matters
For research programs targeting NAAA for pain or inflammation, this compound offers a defined and potent (IC₅₀ of 73 nM) coumarin-based chemical probe, which is structurally distinct from other chemotypes and provides a unique tool for structure-activity relationship (SAR) studies and target validation.
- [1] BindingDB. Entry BDBM50151057 / CHEMBL3770726. Accessed April 21, 2026. View Source
- [2] BindingDB. Entry BDBM220133 / US9278925, V.2-a. Accessed April 21, 2026. View Source
